molecular formula C16H12FN3OS B11129070 5-(3-fluorophenyl)-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide

5-(3-fluorophenyl)-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide

Cat. No.: B11129070
M. Wt: 313.4 g/mol
InChI Key: PGLWRVAVKQDWMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Fluorophenyl)-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridyl group, and a thiazole ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluorophenyl)-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the fluorophenyl and pyridyl groups via substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted thiazole compounds.

Scientific Research Applications

5-(3-Fluorophenyl)-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide has a broad range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is employed in the study of biological processes and as a probe for investigating enzyme activities.

    Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-fluorophenyl)-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler analog with a fluorine atom on the pyridine ring.

    3-Fluorophenylthiazole: A compound with a similar thiazole ring and fluorophenyl group.

    N-(2-Pyridyl)thiazole: A compound with a pyridyl group attached to the thiazole ring.

Uniqueness

5-(3-Fluorophenyl)-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C16H12FN3OS

Molecular Weight

313.4 g/mol

IUPAC Name

5-(3-fluorophenyl)-2-methyl-N-pyridin-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C16H12FN3OS/c1-10-19-14(16(21)20-13-7-2-3-8-18-13)15(22-10)11-5-4-6-12(17)9-11/h2-9H,1H3,(H,18,20,21)

InChI Key

PGLWRVAVKQDWMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC(=CC=C2)F)C(=O)NC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.